![molecular formula C8H6F3N3 B3040333 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine CAS No. 189045-18-9](/img/structure/B3040333.png)

2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine

Vue d'ensemble

Description

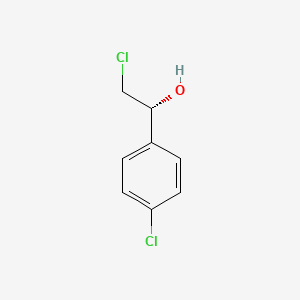

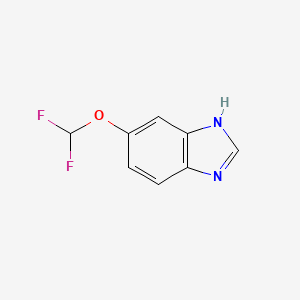

“2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .

Synthesis Analysis

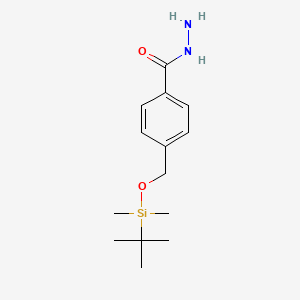

The synthesis of imidazole and its derivatives has been a topic of interest for many years. Various methodologies have been developed for the production of imidazole-4-ones . A related compound, 4-(Trifluoromethyl)benzylamine, has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The trifluoromethyl group adds to the complexity of the molecule, influencing its physical and chemical properties .Chemical Reactions Analysis

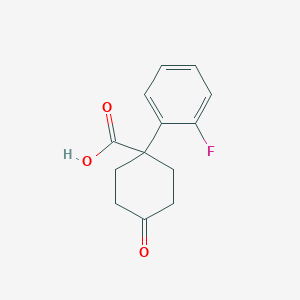

Imidazole and its derivatives are known to participate in a variety of chemical reactions. For instance, imidazole-4-ones have been used in the total synthesis of natural products . The trifluoromethyl group can also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water . The trifluoromethyl group can further influence the physical and chemical properties of the molecule .Applications De Recherche Scientifique

Role in Pharmaceuticals

Imidazoles and benzimidazoles, including those that are fluorinated like our compound, are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . They are found in popular allergy medications like fexofenadine (Allegra), loratadine (Claritin), diphenhydramine (Benadryl), and cetirizine (Zyrtec) .

Presence in Natural Compounds

The imidazole-containing essential amino acid histidine is the precursor of histamine. Histidine and histamine play critical roles in many physiological functions .

Use in Agrochemicals

Imidazole and benzimidazole cores are found in a number of agrochemicals . The presence of fluorine in these compounds can enhance their effectiveness .

Application in Material Science

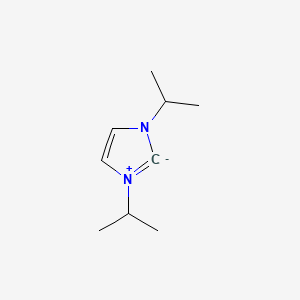

Fluoroalkyl-derivatized imidazolium-based ionic liquids, which can be derived from imidazoles like our compound, are becoming increasingly important in the material science area . They have potential uses as green solvents, in biphasic reaction catalysis, conductive membranes, dye-sensitized solar cells, atom transfer radical polymerization, and as water purification agents .

Role in Battery Technology

2-Trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI), a compound related to our 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine, shows promising results in rechargeable lithium battery technology .

Synthesis of Medicinal Molecules

The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is a strategy to synthesize imidazole-based medicinal molecules . This method has been increasingly developed due to its advantages .

Production of Di- and Tri-substituted Imidazolones

The reaction of this compound has been used in the production of di- and tri-substituted imidazolones .

Electrophilic Difluorodiazafulvenes Production

The hydrolysis of both 2- and 4(5)-(trifluoromethyl)imidazoles by aqueous NaOH is known to proceed via electrophilic difluorodiazafulvenes that are produced in situ due to elimination of HF from the trifluoromethylimidazoles .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1H-benzimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDFTOVUTRBOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine | |

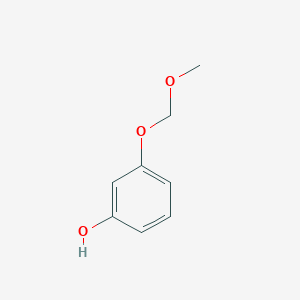

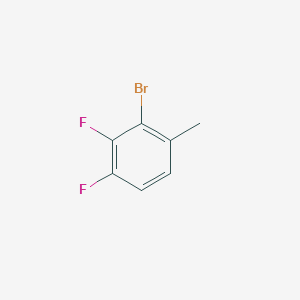

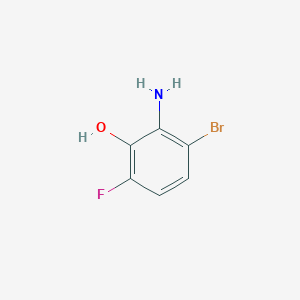

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.